molecular formula C14H15N5O2 B13009463 4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid

4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid

Cat. No.: B13009463
M. Wt: 285.30 g/mol
InChI Key: FXOMBVCMGLWOEH-UHFFFAOYSA-N
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Description

4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with methyl groups at the 4- and 6-positions. The compound’s structure includes a formohydrazonamido linker (-NH-N=CH-) bridging the pyrimidine and benzoic acid moieties.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylideneamino]benzoic acid

InChI

InChI=1S/C14H15N5O2/c1-9-7-10(2)18-14(17-9)19-16-8-15-12-5-3-11(4-6-12)13(20)21/h3-8H,1-2H3,(H,15,16)(H,20,21)(H,17,18,19)

InChI Key

FXOMBVCMGLWOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NNC=NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Structural Overview

The compound features a benzoic acid backbone linked to a hydrazone functional group, which is substituted with a 4,6-dimethylpyrimidine moiety. This unique structural arrangement contributes to its biological activity and potential therapeutic applications. The molecular formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

Research indicates that compounds similar to 4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid exhibit promising biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The presence of the pyrimidine ring may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to antimicrobial effects .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have been evaluated for their cytotoxicity against cancer cell lines, revealing significant inhibitory effects on cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can include:

  • Formation of the Hydrazone : Reacting 4,6-dimethylpyrimidine derivatives with appropriate aldehydes or ketones.
  • Coupling with Benzoic Acid : Utilizing coupling agents to facilitate the attachment of the hydrazone to the benzoic acid structure.

The resulting compound can be further modified to explore variations in biological activity by altering substituents on the pyrimidine or benzoic acid moieties.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, suggesting that similar derivatives could be explored for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro testing against human colorectal carcinoma cell lines showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). This highlights the potential of such compounds as candidates for anticancer drug development, warranting further investigation into their mechanisms of action and selectivity towards cancer cells .

Potential Applications

The applications of this compound can be categorized as follows:

  • Pharmaceutical Development : Due to its promising biological activities, this compound may serve as a lead structure for developing new antimicrobial and anticancer drugs.
  • Research Tool : Its unique chemical properties make it suitable for use in biochemical assays aimed at understanding enzyme interactions or cellular processes.
  • Agricultural Chemistry : Given its structural similarity to other biologically active compounds, it could also be explored for potential applications in agrochemicals targeting plant pathogens.

Mechanism of Action

The mechanism of action of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyrimidine-linked benzoic acid derivatives. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid Not reported Likely $ C{14}H{15}N5O3 $ ~313.3 (inferred) Formohydrazonamido (-NH-N=CH-) group
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid 81261-97-4 $ C{13}H{13}N3O2 $ 243.26 Amino (-NH-) group
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid 387350-50-7 $ C{14}H{15}N3O2 $ 257.29 Methylamino (-N(CH$_3$)-) group

Structural Insights :

  • Molecular weight: The formohydrazonamido derivative is heavier (~313.3 g/mol) than analogues with amino (243.26 g/mol) or methylamino (257.29 g/mol) groups, which may influence pharmacokinetic properties .

Physicochemical and Functional Properties

  • Solubility: Benzoic acid derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol). The formohydrazonamido group may reduce solubility compared to amino-substituted analogues due to increased molecular complexity .
  • Biological Activity : While direct data for the target compound are unavailable, pyrimidine-benzoic acid hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, azo-linked benzothiazolyl benzoic acid derivatives (structurally distinct but functionally related) show UV absorption maxima at 300–400 nm, correlating with π→π* transitions in conjugated systems .

Biological Activity

4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is a compound that has garnered attention for its potential biological activities. This article seeks to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16N4O3C_{14}H_{16}N_4O_3, and it can be represented by the following SMILES notation: CC1=NC(=N1)N(C(=O)C2=CC=C(C=C2)C(=O)O)C. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. This compound may exhibit anti-inflammatory and anticancer properties by interfering with the cell cycle and promoting apoptosis in cancer cells.

Biological Activity Overview

Research indicates that compounds similar to this compound possess a range of biological activities:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
  • Antitumor Effects : Demonstrates cytotoxicity towards several cancer cell lines.
  • Anti-inflammatory Properties : Reduces the production of pro-inflammatory cytokines.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-(2-Phenylethynyl)benzoic AcidSeed Germination Inhibition0.5
1-Halobenzoyl-4-(2-methoxyphenyl)piperazinesAntidepressant-like ActivityVaries
2-Phenylamino-4,6-dimethylpyrimidineAntitumor ActivityVaries

Case Studies

  • Antitumor Efficacy : A study investigated the effects of a related compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could serve as a potential chemotherapeutic agent.
  • Anti-inflammatory Mechanisms : In an experimental model of inflammation, the compound was shown to significantly reduce edema and inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.
  • Microbial Inhibition : Research demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in infectious diseases.

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